molecular formula C7H10O4 B8449332 Ethyl 3-acetyloxyprop-2-enoate

Ethyl 3-acetyloxyprop-2-enoate

Cat. No.: B8449332
M. Wt: 158.15 g/mol
InChI Key: CTQAODRCOVPAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-acetyloxyprop-2-enoate is an organic compound belonging to the ester family. It is characterized by the presence of an ester functional group, which is derived from the reaction between an acid and an alcohol. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-acetyloxyprop-2-enoate can be synthesized through the esterification of 3-hydroxy-2-propenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods: On an industrial scale, the production of ethyl 3-(acetyloxy)-2-propenoate involves the continuous esterification process. This method ensures a high yield and purity of the product. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-acetyloxyprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: The compound is used in the development of pharmaceuticals and drug delivery systems.

    Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(acetyloxy)-2-propenoate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. This hydrolysis can be catalyzed by acids or bases. The compound can also participate in various organic reactions due to the presence of the reactive ester group.

Comparison with Similar Compounds

    Ethyl acetate: Another ester with similar reactivity but different applications.

    Methyl 3-(acetyloxy)-2-propenoate: A methyl ester analog with similar chemical properties.

    Propyl 3-(acetyloxy)-2-propenoate: A propyl ester analog with comparable reactivity.

Uniqueness: Ethyl 3-acetyloxyprop-2-enoate is unique due to its specific ester structure, which imparts distinct reactivity and applications. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis and industrial applications.

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

ethyl 3-acetyloxyprop-2-enoate

InChI

InChI=1S/C7H10O4/c1-3-10-7(9)4-5-11-6(2)8/h4-5H,3H2,1-2H3

InChI Key

CTQAODRCOVPAEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=COC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a flask, 15 mmol of benzene, 2 mmol of ethyl acrylate, 0.1 mmol of palladium(II) acetate, 0.4 mmol of hydroquinone, 0.02 mmol of H7PMo8V4O40, and 5 ml of acetic acid were placed and were stirred at a constant temperature of 90° C. in an atmosphere of oxygen gas at 1 atm (0.1 MPa) for 15 hours. The resulting reaction mixture was analyzed by gas chromatography to find that ethyl cinnamate, ethyl 3,3-diphenylacrylate, and ethyl 3-acetoxyacrylate were produced in yields of 26%, 2%, and 9%, respectively.
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0.4 mmol
Type
reactant
Reaction Step One
[Compound]
Name
H7PMo8V4O40
Quantity
0.02 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

In a flask, 15 mmol of benzene, 1.5 mmol of ethyl acrylate, 0.1 mmol of palladium(II) acetate, 0.02 mmol of H7PMo8V4O40, 0.08 mmol of sodium acetate, 0.1 mmol of acetylacetone, and 5 ml of acetic acid were placed and were stirred at a constant temperature of 90° C. in an atmosphere of oxygen gas at 1 atm (0.1 MPa) for 6 hours. The resulting reaction mixture was analyzed by gas chromatography to find that ethyl cinnamate, ethyl 3,3-diphernylacrylate, and ethyl 3-acetoxyacrylate were produced in yields of 63%, 5%, and 12%, respectively.
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
1.5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
H7PMo8V4O40
Quantity
0.02 mmol
Type
reactant
Reaction Step One
Quantity
0.08 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a flask, 15 mmol of benzene, 1.5 mmol of ethyl acrylate, 0.1 mmol of palladium(II) acetate, 0.02 mmol of H7PMo8V4O40, 0.08 mmol of sodium acetate, 0.1 mmol of acetylacetone, and 5 ml of acetic acid were placed and were stirred at a constant temperature of 90° C. in an atmosphere of oxygen gas at 1 atm (0.1 MPa) for 6 hours. The resulting reaction mixture was analyzed by gas chromatography to find that ethyl cinnamate, ethyl 3,3-diphenylacrylate, and ethyl 3-acetoxyacrylate were produced in yields of 63%, 5%, and 12%, respectively.
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
1.5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
H7PMo8V4O40
Quantity
0.02 mmol
Type
reactant
Reaction Step One
Quantity
0.08 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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